molecular formula C11H10BrNO B7457499 2-(4-bromophenyl)-N-prop-2-ynylacetamide

2-(4-bromophenyl)-N-prop-2-ynylacetamide

Katalognummer B7457499
Molekulargewicht: 252.11 g/mol
InChI-Schlüssel: LJPQUECZAMIQBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromophenyl)-N-prop-2-ynylacetamide, also known as Br-APA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Br-APA belongs to the class of N-acylpropargylamines and has been studied for its various biological effects.

Wirkmechanismus

The exact mechanism of action of 2-(4-bromophenyl)-N-prop-2-ynylacetamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been studied for their potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-prop-2-ynylacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, it has been shown to increase the acetylation of histones, which can lead to changes in gene expression. 2-(4-bromophenyl)-N-prop-2-ynylacetamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-bromophenyl)-N-prop-2-ynylacetamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, 2-(4-bromophenyl)-N-prop-2-ynylacetamide has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, it has not been extensively studied for its toxicity and safety profile.

Zukünftige Richtungen

There are several potential future directions for the study of 2-(4-bromophenyl)-N-prop-2-ynylacetamide. One area of research could be to further investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another area of research could be to study its mechanism of action in more detail. Additionally, the development of more potent and selective HDAC inhibitors could be explored. Finally, the toxicity and safety profile of 2-(4-bromophenyl)-N-prop-2-ynylacetamide could be further investigated to determine its potential for clinical use.

Synthesemethoden

The synthesis of 2-(4-bromophenyl)-N-prop-2-ynylacetamide involves the reaction of 4-bromoaniline with propargyl bromide in the presence of a base to form 2-(4-bromophenyl)propargylamine. This intermediate is then reacted with acetic anhydride to yield 2-(4-bromophenyl)-N-prop-2-ynylacetamide. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Wissenschaftliche Forschungsanwendungen

2-(4-bromophenyl)-N-prop-2-ynylacetamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In a study conducted on mice, 2-(4-bromophenyl)-N-prop-2-ynylacetamide was found to reduce the size of tumors and increase the survival rate. In addition, 2-(4-bromophenyl)-N-prop-2-ynylacetamide has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its anti-inflammatory properties and can be used to treat diseases such as rheumatoid arthritis.

Eigenschaften

IUPAC Name

2-(4-bromophenyl)-N-prop-2-ynylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-7-13-11(14)8-9-3-5-10(12)6-4-9/h1,3-6H,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPQUECZAMIQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-prop-2-ynylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.